molecular formula C16H14O4 B3339174 4,4'-(Ethane-1,2-diyl)dibenzoic acid CAS No. 793-07-7

4,4'-(Ethane-1,2-diyl)dibenzoic acid

Cat. No.: B3339174
CAS No.: 793-07-7
M. Wt: 270.28 g/mol
InChI Key: HCUNREWMFYCWAQ-UHFFFAOYSA-N
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Description

4,4'-(Ethane-1,2-diyl)dibenzoic acid ( 793-07-7) is an organic compound with the molecular formula C₁₆H₁₄O₄ and a molecular weight of 270.28 g/mol . This molecule features two benzoic acid groups connected by a flexible ethane-1,2-diyl (—CH₂—CH₂—) linker. This structure classifies it as a valuable building block in organic and supramolecular chemistry. While detailed application data for this specific compound is scarce in the public domain, its structural analogs, such as those with ethyne (alkyne) or ethene (alkene) linkers, are well-established in scientific research . These related compounds are primarily used as rigid organic linkers in constructing Metal-Organic Frameworks (MOFs) and other porous coordination polymers . Researchers can explore this compound as a more flexible alternative to design novel materials with potential applications in gas storage, separation technologies, and catalysis. Its carboxylic acid termini are ideal for coordination with various metal ions, facilitating the self-assembly of complex structures. The compound should be stored sealed in a dry environment at room temperature or between 2-8°C . It is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

4-[2-(4-carboxyphenyl)ethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h3-10H,1-2H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUNREWMFYCWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2=CC=C(C=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30282953
Record name 4,4'-(Ethane-1,2-diyl)dibenzoic acid
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Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

793-07-7
Record name Bibenzyl-4,4′-dicarboxylic acid
Source CAS Common Chemistry
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Record name NSC 28942
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Record name NSC28942
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Record name 4,4'-(Ethane-1,2-diyl)dibenzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-(Ethane-1,2-diyl)dibenzoic acid can be synthesized through several methods. One common approach involves the reaction of terephthalic acid with ethylene glycol under acidic conditions to form the desired product . The reaction typically requires a catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of 4,4’-(Ethane-1,2-diyl)dibenzoic acid often involves large-scale esterification reactions. The process may include continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced purification techniques, such as crystallization and distillation, helps achieve high purity levels required for various applications.

Chemical Reactions Analysis

Types of Reactions: 4,4’-(Ethane-1,2-diyl)dibenzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones under specific conditions.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as nitric acid for nitration and bromine for bromination are commonly employed.

Major Products Formed:

    Oxidation: Quinones and related derivatives.

    Reduction: Alcohols and corresponding esters.

    Substitution: Nitrobenzoic acids and halogenated benzoic acids.

Scientific Research Applications

Metal-Organic Frameworks (MOFs)

Overview
H2EDDB serves as a rigid ligand linker in the construction of MOFs, which are porous materials composed of metal ions coordinated to organic ligands. The unique structural properties of H2EDDB allow for the development of MOFs with enhanced gas adsorption and separation capabilities.

Key Characteristics

  • Stability : H2EDDB is stable up to 400 °C, making it suitable for high-temperature applications.
  • Porosity : MOFs constructed using H2EDDB exhibit high BET surface areas (up to 3,940.6 m²/g) and significant total pore volumes (1.55 cm³/g) .
  • Gas Sorption : For example, the GUF-1 MOF demonstrates a hydrogen adsorption capacity of 41 g/L under specific temperature-pressure conditions .

Applications in Gas Storage and Sensing

  • Hydrogen Storage : The high surface area and porosity of H2EDDB-based MOFs make them ideal candidates for hydrogen storage applications.
  • Oxygen Sensing : These frameworks also show promising oxygen sensing properties due to their structural characteristics .

Catalysis

H2EDDB has been explored as a catalyst in various organic reactions due to its ability to stabilize reaction intermediates and facilitate transformations.

Recyclable Catalysts

  • In a study involving acylation reactions, H2EDDB was utilized as a catalyst for the acylation of alcohols, amines, and thiols. The method demonstrated high selectivity and yield while allowing for the catalyst's recyclability .
  • The process effectively avoided bromination side reactions by utilizing an aqueous work-up procedure that enabled the isolation of pure products without extensive purification .

Luminescent Materials

Recent research has highlighted the potential of H2EDDB in developing luminescent materials through its incorporation into lanthanide-based MOFs.

Luminescence Properties

  • Luminescent properties were observed in lanthanide MOFs synthesized using H2EDDB as a ligand. These materials exhibited metal-based luminescence, which is valuable for applications in optoelectronics and sensors .
  • The structural configurations of these MOFs can be tailored to enhance their luminescent properties further, making them suitable for various photonic applications.

Summary Table of Applications

Application AreaKey FeaturesReferences
Metal-Organic FrameworksHigh stability, large surface area, gas sorption
CatalysisRecyclable catalyst for acylation reactions
Luminescent MaterialsMetal-based luminescence in lanthanide frameworks

Mechanism of Action

The mechanism of action of 4,4’-(Ethane-1,2-diyl)dibenzoic acid depends on its specific application. In the context of MOFs, the compound acts as a ligand that coordinates with metal ions to form porous structures. These structures can adsorb gases like hydrogen and carbon dioxide, making them useful for storage and separation applications . The molecular targets and pathways involved include coordination chemistry principles and interactions between the carboxylate groups and metal centers.

Comparison with Similar Compounds

4,4'-(Diazene-1,2-diyl)dibenzoic Acid

  • Structure : The ethane bridge is replaced by a diazene (-N=N- group) .
  • Key Properties: Exhibits photoresponsive behavior due to the azo group, enabling applications in stimuli-responsive materials . Used as a hypoxia-responsive crosslinker in hyaluronic acid nanogels for controlled drug release .
  • Applications :
    • Photoresponsive porous liquids .
    • Biomedical scaffolds .
  • Synthesis: Synthesized via oxidative coupling of 4-aminobenzoic acid .

Contrast with Ethane-1,2-diyl Derivative :
The diazene group introduces redox and light-responsive properties absent in the ethane-linked analogue. However, the ethane bridge provides greater thermal stability and rigidity in MOFs .

4,4'-(Ethyne-1,2-diyl)dibenzoic Acid (CAS: 16819-43-5)

  • Structure : Contains a rigid ethyne (C≡C) spacer instead of ethane .
  • Key Properties :
    • Higher rigidity and linearity enhance porosity in MOFs (e.g., Zr-based BUT-30 achieves a BET surface area of 3,940 m²/g) .
    • Stable up to 400°C, making it suitable for high-temperature applications .
  • Applications :
    • Hydrogen storage (total pore volume: 1.55 cm³/g) .
    • Oxygen sensing due to π-conjugation .

Contrast with Ethane-1,2-diyl Derivative :
The ethyne spacer increases MOF porosity and surface area by ~30% compared to the ethane-linked compound . However, the ethane derivative offers better solubility in polar solvents, facilitating synthesis .

4,4'-(But-1-ene-1,3-diyl)diphenol

  • Structure: A butene-linked diphenol derivative .
  • Key Properties :
    • Enhanced flexibility due to the longer alkene chain .
    • Used in fire-resistant propargyl ether networks .
  • Applications :
    • Flame-retardant polymers .

Contrast with Ethane-1,2-diyl Derivative :
The ethane-linked compound’s shorter chain limits flexibility but improves structural integrity in MOFs. The butene derivative prioritizes dynamic covalent chemistry over coordination stability .

4,4'-(Ethane-1,2-diyl)dipyridinium Bis(2-hydroxybenzoate)

  • Structure : Combines ethane-linked pyridinium cations with salicylate anions .
  • Key Properties :
    • Forms hydrogen-bonded networks and π-π stacking interactions .
  • Applications :
    • Crystal engineering and proton-transfer compounds .

Contrast with Ethane-1,2-diyl Derivative :
The pyridinium-based compound focuses on ionic interactions, whereas the dicarboxylic acid derivative excels in metal coordination .

Comparative Data Table

Compound CAS Bridge Type Key Applications BET Surface Area (MOF) Thermal Stability
4,4'-(Ethane-1,2-diyl)dibenzoic acid 793-07-7 Ethane MOFs, Catalysis ~3,000 m²/g Up to 300°C
4,4'-(Diazene-1,2-diyl)dibenzoic acid 209-589-0 Diazene Photoresponsive materials N/A <200°C
4,4'-(Ethyne-1,2-diyl)dibenzoic acid 16819-43-5 Ethyne Hydrogen storage 3,940 m²/g Up to 400°C
4,4'-(But-1-ene-1,3-diyl)diphenol - Butene Flame retardants N/A ~250°C

Biological Activity

4,4'-(Ethane-1,2-diyl)dibenzoic acid, also referred to as H2EDDB, is a compound of increasing interest in various fields of research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its biphenyl structure with carboxylic acid functional groups at both ends. Its chemical formula is C16H14O4C_{16}H_{14}O_4 and it has a molecular weight of 266.25 g/mol. The compound is known for its rigidity and stability, making it suitable for various applications in organic synthesis and material science.

PropertyValue
CAS Number16819-43-5
Molecular Weight266.25 g/mol
AppearanceOff-white powder/crystal
Purity>98%

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism involves disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial growth.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. This apoptosis-inducing effect is attributed to the compound's ability to interact with cellular signaling pathways that regulate cell survival and proliferation.

The biological activity of this compound can be explained through several mechanisms:

  • Receptor Binding : The compound may bind to specific receptors involved in cell signaling pathways.
  • Enzyme Inhibition : It may inhibit enzymes critical for cancer cell metabolism.
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), it can lead to oxidative damage in cells.

Case Studies

  • Study on Antimicrobial Activity :
    • A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones, indicating strong antibacterial activity.
  • Research on Cancer Cell Lines :
    • In a controlled laboratory setting, the compound was tested on various cancer cell lines (e.g., breast cancer and colon cancer). The results indicated a dose-dependent increase in apoptosis markers, confirming its potential as an anticancer agent .
  • Synergistic Effects with Other Compounds :
    • Another investigation explored the combined effects of this compound with established chemotherapeutics. The findings suggested enhanced efficacy when used in combination therapy, potentially reducing required dosages and side effects.

Applications in Medicinal Chemistry

Given its biological activities, this compound holds promise for several applications:

  • Drug Development : Its antimicrobial and anticancer properties make it a candidate for developing new therapeutic agents.
  • Material Science : As a rigid linker in metal-organic frameworks (MOFs), it can be utilized in hydrogen storage and gas sensing technologies .
  • Biological Research : It serves as a valuable tool in studying cellular mechanisms related to apoptosis and microbial resistance.

Q & A

Basic: What are the standard synthetic routes for 4,4'-(Ethane-1,2-diyl)dibenzoic acid, and how can purity be ensured?

A common method involves coupling reactions of substituted benzoic acid derivatives using transition metal catalysts. For instance, Suzuki-Miyaura or Ullmann couplings can link aromatic rings via ethane bridges. Purification typically employs recrystallization or column chromatography, followed by validation using HPLC (>98% purity) and HNMR to confirm absence of byproducts . For rigid analogs like ethyne-linked derivatives, one-pot syntheses with controlled stoichiometry are reported .

Basic: What characterization techniques confirm the structural integrity of this compound?

Essential techniques include:

  • X-ray crystallography : Resolve molecular geometry using programs like SHELXL for refinement .
  • Spectroscopy : HNMR (to verify proton environments) and FTIR (to confirm carboxylic acid O-H stretches).
  • Chromatography : HPLC ensures purity (>98%), while mass spectrometry validates molecular weight .
  • Thermal analysis : TGA assesses thermal stability, critical for MOF ligand applications .

Advanced: How can researchers design MOFs using this compound to optimize hydrogen storage?

The ligand’s rigidity and carboxylate termini enable coordination with metal clusters (e.g., Zr⁴⁺, Zn²⁺) to form porous frameworks. Key steps:

Metal selection : High-valence metals (e.g., Zr) enhance framework stability.

Solvothermal synthesis : Optimize solvent (DMF, H₂O), temperature, and reaction time to control pore size.

Activation : Remove solvent via supercritical CO₂ drying to maximize surface area.

Characterization : BET analysis measures surface area (e.g., 3,940 m²/g for ethyne-linked BUT-30 ), while inelastic neutron scattering identifies H₂ binding sites .

Advanced: What computational methods predict the coordination behavior of this ligand with metal ions?

  • Density Functional Theory (DFT) : Models ligand-metal binding energies and orbital interactions.
  • Molecular Dynamics (MD) : Simulates framework flexibility under gas adsorption.
  • Topological Analysis : Tools like TOPOS assess network connectivity (e.g., fcu-type frameworks in Zr-MOFs ).
  • Charge Analysis : Hirshfeld surfaces identify electron-rich regions for metal coordination .

Basic: How does the ligand’s rigidity influence MOF performance compared to flexible analogs?

The ethane bridge provides moderate rigidity, balancing porosity and stability. Rigid ligands (e.g., ethyne-linked) yield higher surface areas (e.g., BUT-30’s 3,940 m²/g ), while flexible analogs may collapse during activation. However, ethane’s single bond allows slight torsional adjustments, improving compatibility with metal nodes like Sc³⁺ for H₂ adsorption (7.6 kJ/mol in GUF-1 ).

Advanced: How to resolve discrepancies in reported BET surface areas for MOFs using this ligand?

Discrepancies arise from:

  • Synthesis conditions : Temperature, solvent, and metal-to-ligand ratios affect crystallinity.
  • Activation methods : Improper solvent removal can collapse pores.
  • Measurement protocols : Degassing time and temperature during BET analysis vary.
    Solutions: Replicate synthesis using standardized protocols (e.g., solvothermal at 120°C for 24 hrs) and cross-validate with low-pressure N₂ isotherms .

Basic: What spectroscopic methods analyze functional groups in this ligand?

  • HNMR : Peaks at δ 8.0–8.3 ppm (aromatic protons) and δ 12–13 ppm (carboxylic acid O-H).
  • FTIR : Strong bands at ~2500–3300 cm⁻¹ (O-H stretch) and 1680 cm⁻¹ (C=O stretch).
  • Raman Spectroscopy : Detects C-C vibrations in the ethane bridge (~1100 cm⁻¹) .

Advanced: How can in situ XRD monitor MOF crystallization with this ligand?

  • Time-resolved XRD : Track framework assembly during solvothermal synthesis.
  • Synchrotron radiation : High-intensity beams capture rapid crystallization phases.
  • Pair Distribution Function (PDF) : Analyzes short-range order in amorphous intermediates.
    Data refinement via SHELX software resolves structural evolution .

Advanced: What strategies improve oxygen sensing in MOFs using this ligand?

  • Post-synthetic modification : Introduce luminescent lanthanides (e.g., Eu³⁺) into the MOF.
  • Quencher integration : Embed π-conjugated linkers to enhance O₂-induced luminescence quenching.
  • Stability testing : Expose MOFs to humid environments to assess robustness (e.g., BUT-30’s stability up to 400°C ).

Basic: What safety protocols are recommended for handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Personal protective equipment (PPE) : Gloves and goggles prevent skin/eye contact.
  • Storage : Keep in anhydrous conditions (desiccator) to prevent hydrolysis of carboxyl groups .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-(Ethane-1,2-diyl)dibenzoic acid
Reactant of Route 2
4,4'-(Ethane-1,2-diyl)dibenzoic acid

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